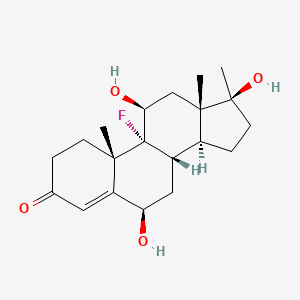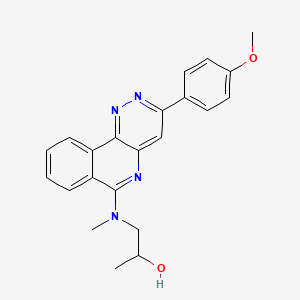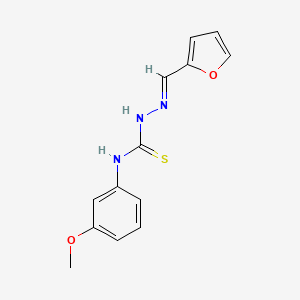
2-Furaldehyde, 4-(m-methoxyphenyl)thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furaldehyde, 4-(m-methoxyphenyl)thiosemicarbazone is a compound that belongs to the class of thiosemicarbazones. Thiosemicarbazones are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furaldehyde, 4-(m-methoxyphenyl)thiosemicarbazone typically involves the condensation of 2-furaldehyde with 4-(m-methoxyphenyl)thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions . The reaction mixture is then cooled, and the resulting product is filtered and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Furaldehyde, 4-(m-methoxyphenyl)thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to a thiosemicarbazide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiosemicarbazides .
Scientific Research Applications
2-Furaldehyde, 4-(m-methoxyphenyl)thiosemicarbazone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Furaldehyde, 4-(m-methoxyphenyl)thiosemicarbazone involves its interaction with biological macromolecules. The compound can form coordination complexes with metal ions, which can then interact with cellular targets. For example, it can inhibit enzymes by binding to their active sites or interfere with DNA replication by forming complexes with DNA . The exact molecular targets and pathways involved depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-2-furaldehyde N-(4-fluorophenyl)thiosemicarbazone
- 2-(4-Aminophenyl)benzothiazole derivatives bearing semicarbazone and thiosemicarbazone moieties
Uniqueness
2-Furaldehyde, 4-(m-methoxyphenyl)thiosemicarbazone is unique due to its specific substitution pattern on the furan ring and the presence of the m-methoxyphenyl group. This structural uniqueness contributes to its distinct biological activities and chemical reactivity compared to other thiosemicarbazones .
Properties
CAS No. |
119033-90-8 |
|---|---|
Molecular Formula |
C13H13N3O2S |
Molecular Weight |
275.33 g/mol |
IUPAC Name |
1-[(E)-furan-2-ylmethylideneamino]-3-(3-methoxyphenyl)thiourea |
InChI |
InChI=1S/C13H13N3O2S/c1-17-11-5-2-4-10(8-11)15-13(19)16-14-9-12-6-3-7-18-12/h2-9H,1H3,(H2,15,16,19)/b14-9+ |
InChI Key |
CCVWKUUGLUPLMM-NTEUORMPSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=S)N/N=C/C2=CC=CO2 |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NN=CC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


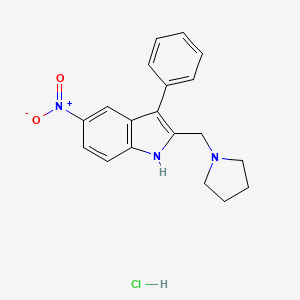
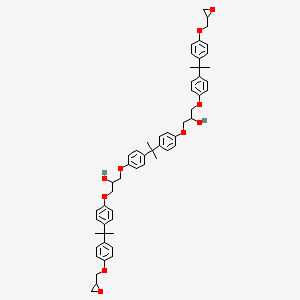
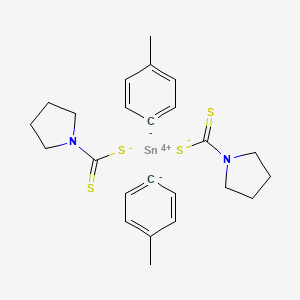
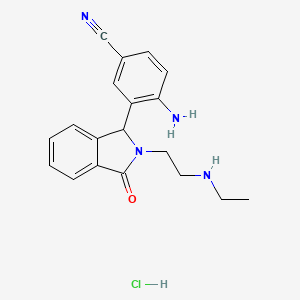
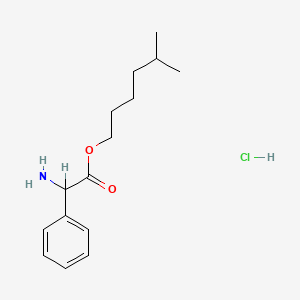
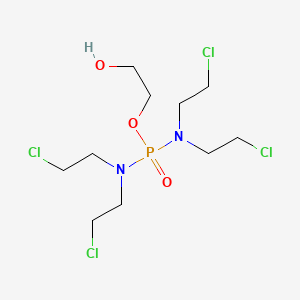

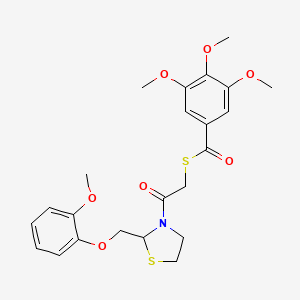

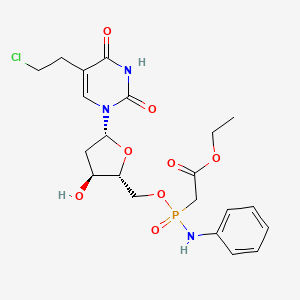
![(3aS,4S,4'S,5'R,6R,6'R,7R,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B12751059.png)

